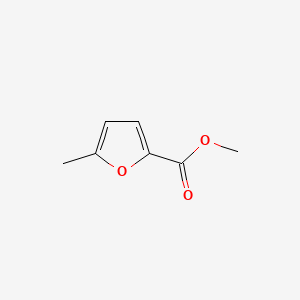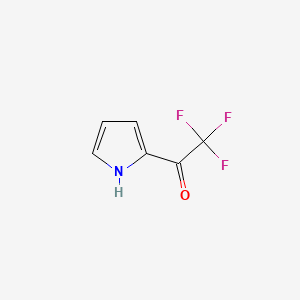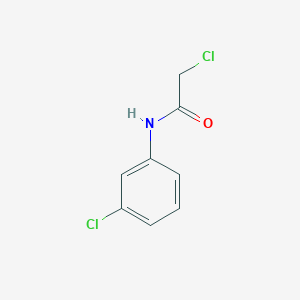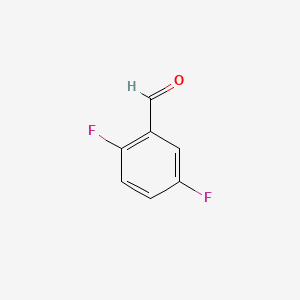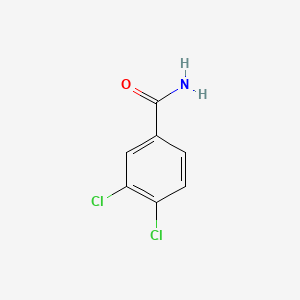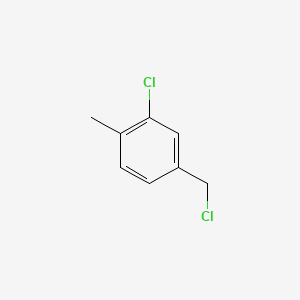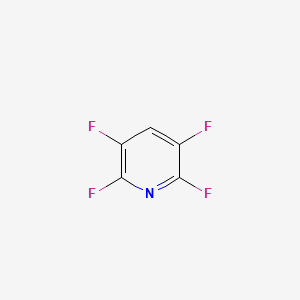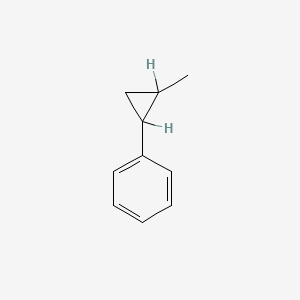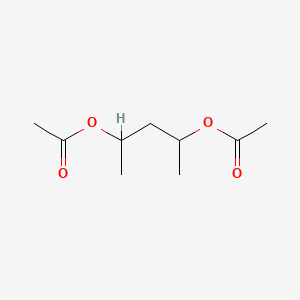
2,4-Diacetoxypentane
描述
2,4-Diacetoxypentane is an organic compound with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . It is a colorless to yellowish liquid that is soluble in organic solvents such as ethers and alcohols but insoluble in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.
准备方法
2,4-Diacetoxypentane can be synthesized through the anhydride reaction of 2,4-dihydroxypentanoic acid. The process involves heating 2,4-dihydroxypentanoic acid with acetic anhydride, resulting in the formation of this compound . The reaction conditions typically include elevated temperatures and the use of a suitable solvent to facilitate the reaction. After the reaction, the product is purified through extraction and distillation processes to obtain the desired compound.
化学反应分析
2,4-Diacetoxypentane undergoes various chemical reactions, including:
Hydrolysis: When reacted with water, it forms 4-acetoxy-2-pentanol.
Substitution: It can react with halogenating agents to form 4-acetoxy-2-chloropentane.
Esterification: It can participate in esterification reactions due to the presence of acetoxy groups.
Common reagents used in these reactions include water, halogenating agents, and acids. The major products formed from these reactions are typically esters and halogenated compounds.
科学研究应用
2,4-Diacetoxypentane is used in scientific research for various purposes:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: It is used in the development of pharmaceutical compounds due to its reactivity and functional groups.
Industrial Applications: It is employed in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Diacetoxypentane involves its reactivity due to the presence of acetoxy groups. These groups can undergo hydrolysis, substitution, and esterification reactions, making the compound versatile in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
2,4-Diacetoxypentane can be compared with similar compounds such as:
2,4-Dihydroxypentanoic acid: The precursor in its synthesis.
4-Acetoxy-2-pentanol: A hydrolysis product.
4-Acetoxy-2-chloropentane: A substitution product.
The uniqueness of this compound lies in its dual acetoxy groups, which provide it with distinct reactivity and versatility in organic synthesis.
属性
IUPAC Name |
4-acetyloxypentan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(12-8(3)10)5-7(2)13-9(4)11/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSIRZGMYUQIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00994571 | |
| Record name | Pentane-2,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7371-86-0 | |
| Record name | 2,4-Diacetoxypentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007371860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-2,4-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Diacetoxypentane in the study of 1,3-Glycol derivatives?
A: this compound serves as a key product in understanding the stereochemical course of reactions involving 1,3-Glycol derivatives like 2,4-Pentanediol. [] The research by Miyashita et al. demonstrates that this compound is formed with predominant retention of configuration when synthesized from specific precursors like 4-acetoxy-2-chloropentane or the tosylate of 4-acetoxy-2-pentanol. [] This observation provides valuable insights into the reaction mechanisms and the influence of reaction conditions on product stereochemistry.
Q2: How is this compound analyzed in complex mixtures?
A: Gas Chromatography-Mass Spectrometry (GC-MS) proves to be an effective technique for identifying and quantifying this compound within complex mixtures, such as the volatile oil extracted from Siraitia grosvenorii tubers. [] This method enables the separation and identification of this compound alongside other volatile compounds, making it a valuable tool in analytical chemistry and natural product research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


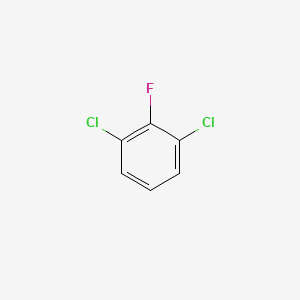
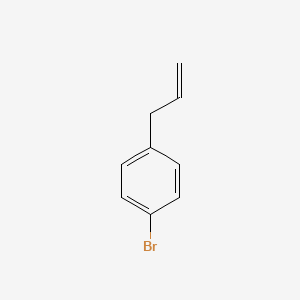
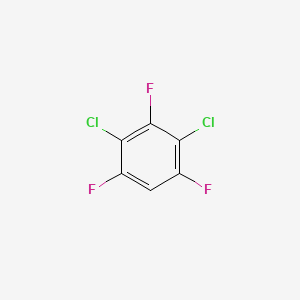
![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)
